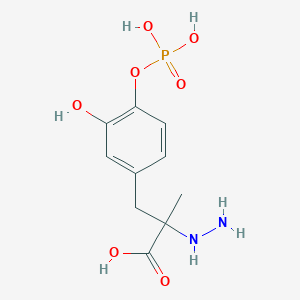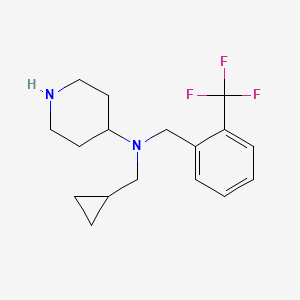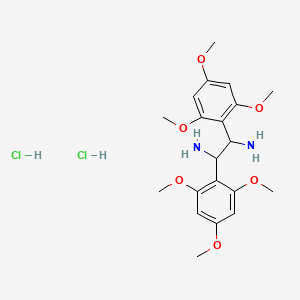
Cytidine 5'-(tetrahydrogen triphosphate), 5-Methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine 5’-(tetrahydrogen triphosphate), 5-Methyl- is a modified nucleoside triphosphate. It is a derivative of cytidine triphosphate, where the cytosine base is methylated at the fifth carbon atom. This compound plays a crucial role in various biochemical processes, including the synthesis of RNA and DNA, and is involved in cellular energy transfer and signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-(tetrahydrogen triphosphate), 5-Methyl- typically involves the methylation of cytidine triphosphate. The process begins with the protection of the hydroxyl groups of cytidine, followed by the selective methylation of the cytosine base. The protected nucleoside is then deprotected, and the triphosphate group is introduced using phosphorylating agents under controlled conditions .
Industrial Production Methods
Industrial production of Cytidine 5’-(tetrahydrogen triphosphate), 5-Methyl- involves large-scale chemical synthesis using automated synthesizers. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine 5’-(tetrahydrogen triphosphate), 5-Methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the cytosine base.
Substitution: The methyl group on the cytosine base can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various methylated and substituted derivatives of Cytidine 5’-(tetrahydrogen triphosphate), which have distinct biochemical properties and applications .
Applications De Recherche Scientifique
Cytidine 5’-(tetrahydrogen triphosphate), 5-Methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex nucleotides and nucleic acids.
Biology: Plays a role in the regulation of gene expression and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in cancer treatment and antiviral therapies.
Industry: Used in the production of synthetic RNA and DNA for research and diagnostic purposes
Mécanisme D'action
The mechanism of action of Cytidine 5’-(tetrahydrogen triphosphate), 5-Methyl- involves its incorporation into RNA and DNA during nucleic acid synthesis. The methylation of the cytosine base affects the stability and function of the nucleic acids, influencing gene expression and cellular processes. The compound also acts as a coenzyme in various biochemical reactions, facilitating the transfer of phosphate groups and energy within the cell .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine triphosphate (CTP): The unmodified form of the compound, involved in RNA synthesis.
Uridine triphosphate (UTP): Another nucleoside triphosphate, involved in carbohydrate metabolism.
Adenosine triphosphate (ATP): A key energy carrier in cells, involved in numerous biochemical reactions
Uniqueness
Cytidine 5’-(tetrahydrogen triphosphate), 5-Methyl- is unique due to its methylated cytosine base, which imparts distinct biochemical properties. This modification enhances the stability and function of nucleic acids, making it valuable in various research and therapeutic applications .
Propriétés
Formule moléculaire |
C10H18N3O14P3 |
|---|---|
Poids moléculaire |
497.18 g/mol |
Nom IUPAC |
[[5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N3O14P3/c1-4-2-13(10(16)12-8(4)11)9-7(15)6(14)5(25-9)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h2,5-7,9,14-15H,3H2,1H3,(H,20,21)(H,22,23)(H2,11,12,16)(H2,17,18,19) |
Clé InChI |
YIJVOACVHQZMKI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-](/img/structure/B12079814.png)

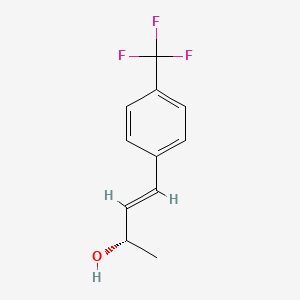
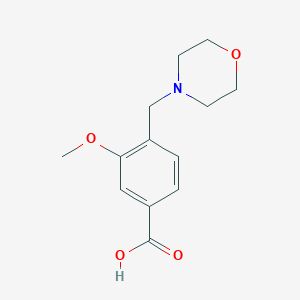

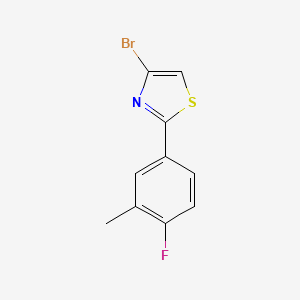
![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)

![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)
